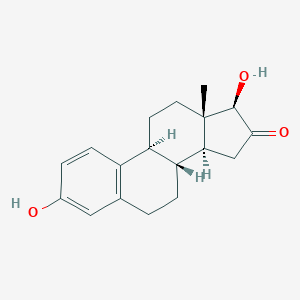

16-Ketoestradiol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 16-Ketoestradiol kann aus Östron über einen Zwischenstoff wie Östriol oder 16-Epiöstriol durch Oxidation der C-16-Hydroxylgruppe synthetisiert werden . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Oxidationsmitteln unter kontrollierten Temperatur- und pH-Bedingungen, um die selektive Oxidation der Hydroxylgruppe an der C-16-Position zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter Verwendung ähnlicher synthetischer Wege, die jedoch für höhere Ausbeute und Reinheit optimiert sind. Dies beinhaltet häufig die Verwendung fortschrittlicher Reinigungsverfahren wie Chromatographie, um das gewünschte Produkt aus Reaktionsgemischen zu isolieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 16-Ketoestradiol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Ketone.

Reduktion: Umwandlung von Ketonen zurück in Hydroxylgruppen.

Substitution: Ersetzung von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Die Bedingungen variieren je nach eingeführtem Substituenten, beinhalten aber oft Katalysatoren und spezifische Lösungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene hydroxylierte oder Ketonderivate von this compound, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.

4. Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Referenzverbindung in der Untersuchung des Östrogenstoffwechsels und der Östrogensynthese verwendet.

Biologie: Untersucht für seine Rolle bei der Bindung an Östrogenrezeptoren und der Aktivität.

Medizin: Studiert für seine potenziellen therapeutischen Wirkungen und als Biomarker für bestimmte Krankheiten.

Industrie: Wird bei der Herstellung von östrogenbezogenen Pharmazeutika und Forschungschemikalien eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Östrogenrezeptoren α und β mit IC50-Werten von 112,2 bzw. 50,1 nM bindet . Diese Bindung löst eine Kaskade von molekularen Ereignissen aus, die die Genexpression und zelluläre Reaktionen modulieren. Die antiöstrogene Aktivität der Verbindung wird durch ihre Fähigkeit angezeigt, die Dicke, Schichtung und Verhornung des Vaginalepithels in Tiermodellen zu erhöhen .

Ähnliche Verbindungen:

16-Ketoöstron: Ein weiteres schwaches Östrogen mit ähnlichen strukturellen Merkmalen, aber unterschiedlicher Potenz und Aktivität.

Östriol: Ein kurzwirksames Östrogen mit unterschiedlichen biologischen Wirkungen.

Diethylstilbestrol: Ein synthetisches Östrogen mit gehemmter Aktivität.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Bindungsaffinität zu Östrogenrezeptoren und seinem eindeutigen Stoffwechselweg, der die Oxidation an der C-16-Position beinhaltet. Dies unterscheidet es von anderen Östrogenen wie Östriol und Diethylstilbestrol, die unterschiedliche metabolische und Rezeptorbindungsprofile aufweisen .

Wissenschaftliche Forschungsanwendungen

Breast Cancer Research

16-Ketoestradiol plays a pivotal role in breast cancer research due to its association with estrogen metabolism. Studies have indicated that the ratio of different estrogen metabolites can influence breast cancer risk. For instance, higher levels of 2-hydroxyestrogen metabolites relative to 16-pathway metabolites like this compound have been linked to a reduced risk of breast cancer .

Key Findings:

- A nested case-control study found that women with elevated levels of 2-pathway metabolites had a significantly lower risk of developing breast cancer compared to those with higher levels of 16-pathway metabolites .

- The genotoxic potential of estrogen metabolites, including this compound, suggests that they may contribute to DNA damage, influencing cancer development .

Hormone Replacement Therapy (HRT)

This compound is utilized in hormone replacement therapy (HRT) formulations. It is included in transdermal patches designed to deliver estradiol effectively while minimizing systemic exposure and associated risks. The estrogen patch containing this compound helps alleviate menopausal symptoms such as hot flashes and vaginal dryness .

Clinical Implications:

- Transdermal delivery systems like the Vivelle-Dot patch provide an effective method for administering estrogen while potentially reducing the risks associated with oral HRT .

- Monitoring levels of this compound can help tailor HRT regimens for individual patients based on their metabolic profiles.

Metabolomics and Biomarker Discovery

Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the simultaneous measurement of multiple estrogen metabolites, including this compound. This technique enhances our understanding of estrogen metabolism and its implications for diseases like breast cancer .

Research Developments:

- The ability to analyze a panel of estrogen metabolites allows researchers to identify potential biomarkers for assessing cancer risk and therapeutic outcomes .

- Studies have demonstrated that specific metabolic profiles involving this compound may correlate with disease states, providing insights into personalized medicine approaches.

Data Tables

Case Studies

- Breast Cancer Risk Assessment

- Hormone Replacement Therapy Efficacy

Wirkmechanismus

16-Ketoestradiol exerts its effects by binding to estrogen receptors α and β with IC50 values of 112.2 and 50.1 nM, respectively . This binding initiates a cascade of molecular events that modulate gene expression and cellular responses. The compound’s antiestrogenic activity is indicated by its ability to increase vaginal epithelial thickness, stratification, and cornification in animal models .

Vergleich Mit ähnlichen Verbindungen

16-Ketoestrone: Another weak estrogen with similar structural features but different potency and activity.

Estriol: A short-acting estrogen with distinct biological effects.

Dimethylstilbestrol: A synthetic estrogen with impeded activity.

Uniqueness: 16-Ketoestradiol is unique due to its specific binding affinity to estrogen receptors and its distinct metabolic pathway involving oxidation at the C-16 position. This sets it apart from other estrogens like estriol and dimethylstilbestrol, which have different metabolic and receptor-binding profiles .

Biologische Aktivität

16-Ketoestradiol (16-ketoE2) is a significant estrogen metabolite derived from estradiol and estrone, primarily formed through the 16α-hydroxylation pathway. This compound has gained attention for its potential biological activities, particularly in relation to cardiovascular health and breast cancer risk. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

Chemical Structure and Formation

this compound is synthesized from estrone or estradiol via hydroxylation at the C-16 position. It is one of several metabolites produced during estrogen metabolism, which also includes 2-hydroxyestrone and 4-hydroxyestrone. The metabolic pathways of these estrogens are crucial in determining their biological effects.

Estrogen Receptor Binding

Research indicates that this compound exhibits varying affinities for estrogen receptors (ER), specifically ERα and ERβ. Some studies suggest that it may preferentially bind to ERβ, potentially influencing its biological activity differently compared to other estrogens like estradiol, which binds equally to both receptors .

Cardiovascular Health

A notable study examined the relationship between serum levels of this compound and systolic blood pressure (SBP) among postmenopausal women. The results indicated an inverse correlation between SBP and levels of 16-ketoE2, suggesting that higher concentrations may be associated with lower blood pressure:

- Correlation Coefficient : ,

- Multivariate Analysis : A unit increase in ln(16-ketoE2) was associated with a decrease in SBP by approximately 4.7 mm Hg after adjusting for confounding factors such as age and BMI .

This finding implies that this compound may have protective cardiovascular effects, particularly in postmenopausal women.

Breast Cancer Risk

The role of this compound in breast cancer risk has been extensively studied. A nested case-control study found that women with higher levels of certain estrogen metabolites, including those from the 16-pathway (which includes 16-ketoE2), exhibited varied risks for breast cancer:

- Odds Ratios : While specific odds ratios for 16-ketoE2 were not highlighted, the study showed trends indicating that higher levels of metabolites from the 2-pathway were inversely associated with breast cancer risk .

The complex interplay between different estrogen metabolites suggests that while some may promote cell proliferation, others like 16-ketoE2 could potentially mitigate risks depending on their concentrations and metabolic pathways involved.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have explored the implications of estrogen metabolism on health outcomes:

- Postmenopausal Women and Blood Pressure : A cohort study highlighted that postmenopausal women with elevated levels of both 16α-hydroxyestrone and this compound had significantly lower SBP compared to those with lower levels, reinforcing the potential vascular protective effects of these metabolites .

- Breast Cancer Risk Assessment : In a case-control study involving matched controls, researchers found no significant trends for individual estrogen metabolites but noted a potential protective trend for high levels of catechol estrogens against breast cancer risk .

Q & A

Basic Research Questions

Q. How is 16-Ketoestradiol identified and quantified in biological samples?

- Methodological Answer : this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for estrogen metabolites. Analytical protocols involve solid-phase extraction (SPE) to isolate the compound from urine or serum, followed by derivatization to enhance ionization efficiency. Reference standards (e.g., CAS 566-75-6) are used for calibration, and isotopic labeling (e.g., deuterated analogs) ensures accuracy in complex matrices .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear impermeable gloves (e.g., nitrile), lab coats, and safety goggles. Avoid skin contact, though direct irritation is uncommon .

- Storage : Store at -20°C in airtight containers, away from oxidizers.

- Waste Disposal : Follow EPA guidelines for hazardous organic waste; incinerate at >1000°C to prevent environmental release .

- Hazard Classification : Classified as H351 (suspected carcinogen) and H360 (may impair fertility). However, NFPA and HMIS ratings (Health=0, Fire=0, Reactivity=0) suggest low immediate risk under controlled conditions .

Q. What is the role of this compound in estrogen metabolism pathways?

- Methodological Answer : this compound is a metabolite in the 16-hydroxylation pathway, formed via oxidation of estradiol. It exhibits mixed estrogenic/anti-estrogenic activity by binding to estrogen receptors (ERα/ERβ) with lower affinity than estradiol. Studies use in vitro receptor-binding assays (e.g., competitive displacement with radiolabeled estradiol) and in vivo models (e.g., ovariectomized rodents) to assess its tissue-specific effects .

Advanced Research Questions

Q. How can researchers design experiments to investigate the dual estrogenic and anti-estrogenic activity of this compound?

- Methodological Answer :

- Receptor-Specific Assays : Use ERα/ERβ-transfected cell lines (e.g., HEK293) with luciferase reporters to measure transcriptional activation. Compare dose-response curves with estradiol to determine partial agonist/antagonist effects .

- Gene Expression Profiling : Perform RNA-seq on breast cancer cell lines (e.g., MCF-7) treated with this compound to identify differentially regulated genes (e.g., TFF1, GREB1) .

- Co-Treatment Studies : Combine with selective ER modulators (SERMs) like tamoxifen to evaluate competitive inhibition .

Q. What methodological approaches are recommended for resolving contradictions between in vitro and in vivo data on this compound's bioactivity?

- Methodological Answer :

- Pharmacokinetic Modeling : Measure systemic exposure levels in animal models via LC-MS/MS to correlate tissue concentrations with observed effects (e.g., uterine hypertrophy vs. anti-proliferative activity) .

- Metabolite Profiling : Quantify concurrent metabolites (e.g., estriol, 16-epiestriol) to assess pathway competition and interconversion .

- Cross-Species Validation : Compare rodent data with human ex vivo tissue cultures (e.g., breast organoids) to address species-specific metabolism .

Q. How should longitudinal studies on this compound's metabolic effects be structured to account for interindividual variability?

- Methodological Answer :

- Cohort Stratification : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define subgroups (e.g., premenopausal vs. postmenopausal women) .

- Time-Series Sampling : Collect urine/serum at multiple time points to track diurnal and menstrual cycle variations .

- Multivariate Analysis : Apply machine learning (e.g., random forests) to identify covariates (e.g., BMI, genetic polymorphisms in CYP3A4) influencing metabolite ratios (2-pathway/16-pathway) .

Q. Tables for Key Data

Q. Notes on Contradictory Findings

- Tumorigenicity Debate : While this compound is implicated in breast cancer risk via the 16-hydroxylation pathway, some studies argue that metabolites like estriol and 16-epiestriol lack genotoxicity. Researchers must contextualize findings by analyzing full pathway activity rather than isolated metabolites .

- Receptor Activity : Contradictory in vitro results (agonist vs. antagonist effects) may arise from cell-type-specific ER cofactor recruitment. Standardized reporter assays with isogenic cell lines are recommended .

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDGFQJCHFJTRH-YONAWACDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)[C@@H]2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040386 | |

| Record name | 16-Ketoestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16-Ketoestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-75-6 | |

| Record name | 16-Ketoestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Ketoestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 566-75-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16-Ketoestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-KETOESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CE096RR70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 16-Ketoestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.